N-(2-methoxyethyl)acrylamide
CAS No.: 81666-02-6
Cat. No.: VC8001809
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81666-02-6 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | N-(2-methoxyethyl)prop-2-enamide |
Standard InChI | InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) |
Standard InChI Key | KIHJKWNSLAKEPK-UHFFFAOYSA-N |
SMILES | COCCNC(=O)C=C |
Canonical SMILES | COCCNC(=O)C=C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
MOEAm is systematically named N,N-bis(2-methoxyethyl)prop-2-enamide under IUPAC guidelines . Its structure comprises an acrylamide core substituted with two 2-methoxyethyl groups, as depicted by the SMILES notation COCCN(CCOC)C(=O)C=C . The presence of ether linkages and the amide functional group confers amphiphilic characteristics, facilitating interactions with both polar and nonpolar solvents.
Spectroscopic and Computational Data
Synthesis and Polymerization Kinetics
Conventional Radical Polymerization
MOEAm undergoes free-radical polymerization to form poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm), a process optimized for controlled molecular weight and dispersity. Studies demonstrate that PMOEAm synthesized via this method exhibits a lower critical solution temperature (LCST) between 25–50°C, dependent on chain length and concentration .
Group-Transfer Polymerization (GTP)
GTP using silylketene acetal initiators enables living polymerization of MOEAm, yielding well-defined block copolymers. For example, PMOEAm-b-poly(N,N-dimethylacrylamide) (PDMAm) block copolymers exhibit sharp phase transitions due to the contrast in hydrophilicity between segments . Kinetic analyses reveal a propagation rate constant () of at 25°C, underscoring the efficiency of GTP for this monomer .
Table 1: Monomer Reactivity Ratios for MOEAm Copolymerization
Comonomer | |||
---|---|---|---|
2-Methacryloyloxyethyl phosphorylcholine (MPC) | 0.53 | 2.21 | 1.17 |
N,N-Dimethylacrylamide (DMAm) | 0.48 | 1.95 | 0.94 |
The reactivity ratio product () near 1.0 indicates a statistical copolymerization tendency, enabling precise control over monomer sequence distribution .
Thermoresponsive Behavior and Self-Assembly
Cloud Point Temperature (TcpT_{\text{cp}}Tcp)
PMOEAm exhibits a tunable inversely correlated with its degree of polymerization (DP). For instance, PMOEAm with DP = 50 has a of 32°C, while DP = 100 lowers the to 18°C . This dependency arises from enhanced hydrophobic interactions in longer polymer chains, promoting aggregation at lower temperatures.
Micellization and Critical Aggregation Concentration (CAC)
Copolymers containing 6 mol% MPC form micelles in aqueous solution with a hydrodynamic radius () of 96.9 nm and a CAC of 0.0082 g/L . NMR relaxation measurements confirm restricted mobility of methoxyethyl protons in the micellar core, validating the self-assembly mechanism .
Applications in Smart Materials
Drug Delivery Systems
PMOEAm-b-PDMAm block copolymers load hydrophobic drugs (e.g., paclitaxel) into micellar cores, achieving sustained release profiles over 72 hours . The thermoresponsive shell ensures rapid drug expulsion above , enabling stimuli-triggered delivery.
Tissue Engineering Scaffolds
Statistical copolymers of MOEAm and MPC resist protein fouling due to the phosphorylcholine group’s antifouling properties . These materials support fibroblast adhesion and proliferation at 37°C, making them ideal for dynamic cell culture substrates.
Future Directions
Ongoing research aims to exploit MOEAm’s tunable LCST for injectable hydrogels and biosensors. Advances in RAFT polymerization could further enhance control over copolymer architecture, enabling next-generation smart materials.
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